molecular formula C9H9N B13738539 2,4-Divinylpyridine CAS No. 13959-32-5

2,4-Divinylpyridine

Cat. No.: B13738539
CAS No.: 13959-32-5
M. Wt: 131.17 g/mol
InChI Key: DZPSSIZUIOHRNG-UHFFFAOYSA-N
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Description

2,4-Divinylpyridine is an organic compound with the molecular formula C9H9N It is a derivative of pyridine, featuring two vinyl groups attached to the 2 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Divinylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic dehydrogenation of 2,4-dimethylpyridine, followed by the addition of vinyl groups. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Divinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Divinylpyridine involves its interaction with various molecular targets. The vinyl groups allow it to participate in polymerization reactions, forming long chains of repeating units. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Divinylpyridine is unique due to the presence of two vinyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and polymers .

Properties

CAS No.

13959-32-5

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2,4-bis(ethenyl)pyridine

InChI

InChI=1S/C9H9N/c1-3-8-5-6-10-9(4-2)7-8/h3-7H,1-2H2

InChI Key

DZPSSIZUIOHRNG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=C1)C=C

Origin of Product

United States

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